Etopofos

Solubility Formulation Excipient safety

Etopofos (etoposide phosphate) is the water-soluble phosphate ester prodrug of etoposide that eliminates organic co-solvents (PEG, polysorbate 80, ethanol) required by conventional etoposide formulations. This solvent-free composition directly avoids infusion-related hypotension, metabolic acidosis, and hypersensitivity reactions. Key operational advantages: (1) 5-minute IV bolus administration vs. ≥30-min infusion, increasing outpatient throughput; (2) 4-day post-reconstitution stability enabling central pharmacy batch preparation and reducing drug waste; (3) bioequivalent AUC (102.9%) confirmed in high-dose stem cell transplant regimens. For institutions prioritizing pharmacy workflow efficiency, reduced chair time, and minimized excipient-related adverse events.

Molecular Formula C29H31O16P-2
Molecular Weight 666.5 g/mol
Cat. No. B10828797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtopofos
Molecular FormulaC29H31O16P-2
Molecular Weight666.5 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O
InChIInChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1
InChIKeyLIQODXNTTZAGID-OCBXBXKTSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etopofos (Etoposide Phosphate): Water-Soluble Prodrug for IV Oncology—Specifications and Procurement Profile


Etopofos (etoposide phosphate) is a phosphate ester prodrug of the topoisomerase II inhibitor etoposide, formulated as a sterile lyophilized powder for intravenous infusion following reconstitution [1]. Upon IV administration, etoposide phosphate undergoes rapid and extensive dephosphorylation by endogenous phosphatases to yield the active moiety etoposide, which stabilizes the topoisomerase II–DNA cleavable complex and induces DNA strand breaks [2]. The compound is supplied in single-dose vials containing 114 mg etoposide phosphate (equivalent to 100 mg etoposide), 32.7 mg sodium citrate USP, and 300 mg dextran 40 [1]. Etopofos is indicated for refractory testicular tumors (in combination with other chemotherapeutic agents) and for first-line treatment of small cell lung cancer (in combination with cisplatin) [1].

Etopofos vs. Generic Etoposide: Why Formulation Drives Procurement and Clinical Workflow Decisions


Although etoposide phosphate and conventional etoposide yield pharmacologically equivalent active drug exposure in vivo [1], they are not interchangeable at the formulation or operational level. Standard etoposide intravenous formulations require organic co-solvents (polyethylene glycol, polysorbate 80, ethanol) due to the parent compound's poor aqueous solubility, and these excipients are associated with infusion-related hypotension, metabolic acidosis, and hypersensitivity reactions [2]. In contrast, etoposide phosphate's water solubility eliminates the need for these co-solvents entirely, enabling a fundamentally different reconstitution, stability, and administration profile [2]. Procurement decisions that treat these products as interchangeable generics ignore documented differences in post-reconstitution stability, infusion volume requirements, and total cost of administration—all of which directly impact pharmacy workflow, outpatient throughput, and per-patient treatment economics [3].

Etopofos Differentiation Evidence: Quantitative Comparator Data for Scientific and Procurement Evaluation


Aqueous Solubility: 1000-Fold Increase Over Etoposide Enables Solvent-Free IV Formulation

Etopofos (as the disodium salt of etoposide 4'-phosphate) exhibits aqueous solubility of ≥100 mg/mL, whereas the parent compound etoposide has water solubility of approximately 0.1 mg/mL [1]. This represents a ≥1000-fold increase in aqueous solubility, which eliminates the requirement for organic co-solvents (polyethylene glycol, polysorbate 80, ethanol) in the final formulation [2]. The patent literature explicitly states that this solubility differential allows the preparation of pharmaceutical formulations containing little or no organic solvent [1].

Solubility Formulation Excipient safety

Post-Reconstitution Stability: Etopofos Maintains 4-Day Stability vs. 6 Hours for Generic Etoposide

A 2020 physical and chemical stability study comparing generic Mylan etoposide (ETP) to Etopofos (etoposide phosphate) found that generic etoposide demonstrated stability for only 6 hours at 25°C after reconstitution in ready-to-use chloride or glucose solutions, whereas Etopofos maintained stability for 4 days under the same conditions [1]. The study explicitly investigated generic ETP as an alternative to Etopofos during a global shortage and concluded the generic alternative is limited by its 'very limited stability' relative to the branded prodrug [1].

Stability Pharmacy workflow Compounding

Clinical Efficacy and Toxicity Equivalence Confirmed in Randomized Phase II SCLC Trial

In a randomized Phase II study of cisplatin plus either etoposide phosphate or etoposide in patients with previously untreated small-cell lung cancer (SCLC), major response rates were 61% (95% CI: 55%–67%) for etoposide phosphate and 58% (95% CI: 52%–64%) for etoposide (P = 0.85) [1]. Grade 3/4 leukopenia occurred in 63% of patients receiving etoposide phosphate compared with 77% receiving etoposide (P = 0.16) [1]. No significant differences in median time to progression or overall survival were observed between the two arms [1]. The study used molar-equivalent etoposide doses in both arms [1].

Clinical trial Efficacy Small cell lung cancer

Provider Cost Advantage: $737.78 Lower per Patient for Six-Cycle SCLC Treatment

A cost-minimization analysis based on Phase II randomized trial data compared provider costs for treating small cell lung cancer patients with cisplatin plus either etoposide or etoposide phosphate over six treatment cycles. The provider's average cost per patient was $26,026.70 for etoposide phosphate versus $26,764.48 for etoposide, representing a cost saving of $737.78 per patient for the etoposide phosphate regimen [1]. When adjusted for time savings associated with the simpler etoposide phosphate administration protocol (enabling increased patient throughput in outpatient chemotherapy facilities), the adjusted savings for the payor were $2,797.29 per patient [1].

Pharmacoeconomics Cost-minimization Healthcare resource utilization

Pharmacokinetic Bioequivalence: AUC Point Estimates of 102.9% and 107% Across Studies

Multiple independent bioequivalence studies confirm that etoposide phosphate delivers etoposide exposure equivalent to direct etoposide administration. In a crossover study of 41 assessable solid tumor patients, the mean bioavailability of etoposide from etoposide phosphate relative to VePesid (etoposide) was 107% based on AUC(inf) (90% CI: 105%–110%) [1]. In a separate study of high-dose etoposide phosphate in lymphoma patients (n=10), the point estimate for AUC(0-infinity) of etoposide derived from etoposide phosphate relative to etoposide was 102.9% for total plasma [2]. A third crossover study in 29 solid tumor patients reported AUC(0-infinity) point estimate of 113% (90% CI: 107%–119%) for etoposide phosphate relative to etoposide [3]. All studies fall within the 80%–125% bioequivalence range [1][2][3].

Pharmacokinetics Bioequivalence AUC

Infusion Administration Flexibility: 5-Minute Bolus to 3.5-Hour Infusion Enabled by High Concentration

The high water solubility of etoposide phosphate allows it to be formulated at a concentration of 20 mg/mL and administered as a 5-minute IV bolus, a high-dose infusion in small volumes, or as a continuous infusion [1]. This contrasts with conventional etoposide, which requires slow infusion over at least 30–60 minutes to minimize the risk of hypotension associated with its co-solvent formulation [2]. The FDA-approved prescribing information for Etopofos specifies administration over 5 minutes to 3.5 hours, confirming the flexibility afforded by the water-soluble formulation [3].

Infusion Administration Clinical workflow

Etopofos Priority Procurement Scenarios: When Formulation Advantage Drives Selection Over Generic Etoposide


High-Volume Outpatient Oncology Infusion Centers Requiring Workflow Efficiency

Institutions operating high-throughput outpatient chemotherapy infusion centers benefit from Etopofos's 5-minute bolus administration option, which reduces per-patient chair time relative to the ≥30-minute infusion typically required for conventional etoposide [1]. The pharmacoeconomic analysis by Doyle et al. (1996) demonstrated that this time efficiency translates to adjusted payor savings of $2,797.29 per patient when increased patient throughput is factored into the cost model [2]. The 4-day post-reconstitution stability of Etopofos also enables batch preparation by central pharmacy, reducing daily compounding workload and minimizing drug waste from unused reconstituted vials [3].

High-Dose Conditioning Regimens for Autologous Stem Cell Transplantation

For high-dose etoposide conditioning regimens in autologous stem cell transplantation (e.g., 800–910 mg/m²), Etopofos's solvent-free formulation eliminates the risk of metabolic acidosis and hypotension associated with the polyethylene glycol and polysorbate 80 excipients in conventional etoposide formulations when administered at high doses [1]. The comparative pharmacokinetic study by Reif et al. (2001) in lymphoma patients receiving high-dose conditioning confirmed bioequivalence (AUC point estimate 102.9% relative to etoposide) in this intensive clinical setting, and the transplant study by Crump et al. (2003) demonstrated that high-dose Etopofos with melphalan is an active preparative regimen for hematologic malignancies [2][3].

Extended Continuous Infusion Protocols with Therapeutic Drug Monitoring

For prolonged 120-hour continuous infusion protocols that incorporate therapeutic drug monitoring (TDM), Etopofos enables precise adaptive dosing to maintain target steady-state plasma concentrations. The Phase I/II study by Porter et al. (1996) demonstrated that Etopofos infusion with TDM reduced interpatient variability in etoposide steady-state concentrations by half, achieving mean plasma levels of 1.05 ± 0.24 µg/mL and 2.05 ± 0.31 µg/mL at the 1 µg/mL and 2 µg/mL target concentrations, respectively [1]. The 4-day stability of reconstituted Etopofos solutions supports the logistical requirements of continuous infusion protocols, whereas generic etoposide's 6-hour stability window would necessitate multiple daily preparation steps [2].

Institutions Prioritizing Reduction of Infusion-Related Hypersensitivity and Hypotension

Clinical settings where minimizing infusion-related adverse events is a priority—such as patients with compromised cardiovascular status or prior hypersensitivity reactions to polysorbate 80-containing formulations—benefit from Etopofos's solvent-free composition. The elimination of polyethylene glycol, polysorbate 80, and ethanol from the formulation directly avoids the metabolic acidosis and hypotension documented with high-dose etoposide infusion [1]. While the randomized Phase II trial by Hainsworth et al. (1995) was not powered to detect differences in infrequent adverse events, the mechanism-based reduction in excipient-related toxicity provides a rationale for preferential use in at-risk patient populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etopofos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.